17-Keto drospirenone
Overview
Description
17-Keto drospirenone is an intermediate for the production of Drospirenone from Androstenedione . It has a molecular formula of C21H26O2 and a molecular weight of 310.43 .
Synthesis Analysis
The earliest synthesis of drospirenone was published by Schering AG in 1982. The synthesis commenced with compound 128, obtained from 3β-hydroxy-5,15-androstadien-17-one by Corey cyclopropanation .Molecular Structure Analysis
The molecular structure of 17-Keto drospirenone is represented by the molecular formula C21H26O2 . The InChI representation of the molecule isInChI=1S/C21H26O2/c1-20-5-3-10 (22)7-16 (20)11-8-12 (11)17-15 (20)4-6-21 (2)18 (17)13-9-14 (13)19 (21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1
. Physical And Chemical Properties Analysis
17-Keto drospirenone has a molecular weight of 310.43 .Scientific Research Applications
Hormonal Therapy in Postmenopausal Women
17-Keto drospirenone, when combined with 17-β-estradiol, has been noted for its potential in hormone therapy, particularly targeting postmenopausal hypertensive women. Research indicates that this combination can significantly lower both systolic and diastolic blood pressure in this demographic, offering a potential therapy for managing hypertension post-menopause. The combination's potassium-sparing effect, which is not significantly different from the control group, adds to its therapeutic profile, ensuring a balance in potassium levels which is crucial for cardiovascular health. The low incidence of adverse events also underscores the safety and tolerance of this therapy (Zhao et al., 2016; Zhao & Yu, 2016).
Anti-Aldosterone Effects and Weight Management
17-Keto drospirenone, known for its unique progestogen properties with potent anti-aldosterone and anti-androgenic effects, offers substantial benefits when used in hormone replacement therapy (HRT). Its anti-aldosterone activity, in particular, translates into positive effects on body weight and blood pressure. Clinical trials with a continuous, combined 17-beta-estradiol and drospirenone therapy in postmenopausal women have shown a notable decrease in mean body weight and systolic blood pressure, especially in hypertensive individuals. These properties make drospirenone a distinctive candidate for managing climacteric symptoms and offering additional benefits beyond traditional HRT agents (Palacios, Foidart, & Genazzani, 2006).
Cardiovascular Benefits and Hormone Replacement Therapy
Drospirenone, particularly in combination with estradiol, is recognized for its efficacy in hormone replacement therapy (HRT), with a distinct impact on cardiovascular health. Studies have highlighted its ability to provide symptomatic relief from vasomotor symptoms and genitourinary atrophy while protecting against endometrial hyperplasia and osteoporosis. Notably, drospirenone's physiological profile, closely mimicking natural progesterone, allows it to positively influence cholesterol and triglyceride levels and reduce blood pressure in women with hypertension. This suggests that drospirenone, in conjunction with estrogen, may be instrumental in preventing cardiovascular disease in both pre- and post-menopausal women (Archer, 2007; Motivala & Pitt, 2012).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,4R,10R,11S,14S,16S,18S,19S)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-7,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-20-5-3-10(22)7-16(20)11-8-12(11)17-15(20)4-6-21(2)18(17)13-9-14(13)19(21)23/h7,11-15,17-18H,3-6,8-9H2,1-2H3/t11-,12+,13-,14+,15+,17-,18+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUTUSVKXLWMPF-RZSXWSLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151336 | |
Record name | 17-Keto drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Keto drospirenone | |
CAS RN |
116298-21-6 | |
Record name | 17-Keto drospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116298216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Keto drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-KETO DROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q37FDQ515T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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